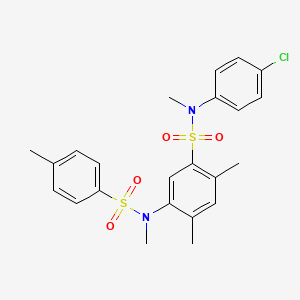

N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-chlorophenyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O4S2/c1-16-6-12-21(13-7-16)31(27,28)26(5)22-15-23(18(3)14-17(22)2)32(29,30)25(4)20-10-8-19(24)9-11-20/h6-15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIKMMOVEFDQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, but many derivatives also exhibit antiviral, antifungal, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a chlorophenyl group and a sulfonamide moiety. The presence of multiple methyl groups contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Structural Formula

Antiviral Activity

Research has indicated that sulfonamide derivatives can exhibit antiviral properties. A study focusing on similar compounds demonstrated that certain derivatives showed significant inhibition against the Tobacco Mosaic Virus (TMV). Specifically, compounds with structural similarities to this compound were synthesized and tested for their antiviral efficacy.

Table 1: Antiviral Activity Against TMV

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| 7i | 0.5 | 42.49 |

| Ningnanmycin | 0.5 | 54.51 |

The results indicated that compounds similar to this compound could achieve inhibition rates comparable to established antiviral agents .

Antibacterial and Antifungal Activity

Sulfonamide derivatives are traditionally recognized for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. Additionally, some studies have reported antifungal activity against various fungal strains.

Table 2: Antibacterial and Antifungal Activity

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Escherichia coli | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL |

These findings suggest that this compound may possess both antibacterial and antifungal properties .

Case Studies

- Antiviral Efficacy : A study synthesized various sulfonamide derivatives and evaluated their antiviral activity against TMV. The results indicated that modifications on the sulfonamide structure could enhance antiviral efficacy significantly .

- Antibacterial Trials : Another study explored the antibacterial potential of sulfonamide derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed promising MIC values indicating effective antibacterial action .

- Antifungal Studies : Research on the antifungal activity of sulfonamides revealed significant inhibition against Candida species, suggesting potential therapeutic applications in treating fungal infections .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. Its structure allows it to interact with various biological targets, leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the compound's efficacy against different cancer cell lines. For instance, it has shown cytotoxic effects against colon cancer (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. The mechanism of action is believed to involve the induction of caspase activity, which is crucial for programmed cell death.

- Case Study : In a study published in PMC6273912, a series of sulfonamide derivatives were synthesized and tested for their anticancer properties. Among them, compounds similar to N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide demonstrated promising results with IC50 values indicating effective cytotoxicity against targeted cancer cells .

Therapeutic Implications

Given its biological activity, this compound holds potential as a therapeutic agent in oncology. Its ability to induce apoptosis in cancer cells makes it a candidate for further development into a chemotherapeutic drug.

Potential Drug Development

The ongoing research into sulfonamide derivatives suggests that modifications to the chemical structure could enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are essential for optimizing these compounds for clinical use.

Q & A

Q. What are the optimal conditions for synthesizing N-(4-chlorophenyl)-5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions. Key steps include:

- Starting Materials : 4-chlorobenzenesulfonyl chloride and substituted amines (e.g., N-allyl-N-(4-chlorophenyl)amine) .

- Reagents : Triethylamine (base) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) to facilitate sulfonamide bond formation .

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation. Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization : Maintain temperatures between 0–5°C during sulfonylation to minimize side reactions .

Q. How is the structural integrity of this compound confirmed?

- Methodological Answer : A combination of spectroscopic techniques is critical:

- NMR : Look for sulfonamide proton resonances (δ 10–12 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry (MS) : Compare molecular ion peaks ([M+H]⁺) with theoretical masses .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (if crystals are obtainable) .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting enzymes like carbonic anhydrase or kinases .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data across studies?

- Methodological Answer : Contradictions may arise due to:

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .

- Structural Analogues : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores .

- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data from independent studies .

Q. What strategies address poor aqueous solubility during in vivo testing?

- Methodological Answer :

- Co-Solvents : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance delivery .

Q. How can data reproducibility in synthetic routes be improved?

- Methodological Answer :

- Stoichiometric Precision : Use automated syringe pumps for controlled reagent addition .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

- Quality Control : Validate purity at each step via HPLC (≥95% purity threshold) .

Q. What computational methods predict target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., voltage-gated ion channels) .

- QSAR Models : Train models on datasets of sulfonamide derivatives to correlate substituents with activity .

- MD Simulations : Run 100-ns simulations to assess binding stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.